molecular formula C11H8ClFN2 B1397055 2-(4-Chloro-2-fluorophenyl)pyridin-3-amine CAS No. 1276041-23-6

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine

Cat. No.: B1397055
CAS No.: 1276041-23-6
M. Wt: 222.64 g/mol
InChI Key: IRTZXTHOKDNFJM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
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Mechanism of Action

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine . If additional information becomes available, it would enhance our understanding of its mode of action and impact on biological systems . 🌟

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-2-fluorophenyl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclooxygenase (COX), which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This interaction leads to the suppression of inflammatory responses, making it a potential candidate for anti-inflammatory applications. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with COX enzymes can lead to altered gene expression related to inflammation and immune responses . Furthermore, this compound may affect cellular metabolism by influencing the production of key metabolites involved in energy production and cellular growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s ability to inhibit COX enzymes is a primary mechanism of action, leading to reduced production of pro-inflammatory mediators . Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and subsequent changes in gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant adverse effects . Higher doses can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with COX enzymes is a key aspect of its metabolic role, influencing the production of prostaglandins and other eicosanoids . Additionally, this compound may affect other metabolic pathways related to energy production and cellular growth.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical and cellular processes.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-7-3-4-8(9(13)6-7)11-10(14)2-1-5-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTZXTHOKDNFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.